(3,4-Dichlorophenyl)hydrazine

Antifungal Antimycotic Structure–Activity Relationship

Generic phenylhydrazine substitution frequently causes complete loss of target engagement in drug discovery. (3,4-Dichlorophenyl)hydrazine is the sole congener with demonstrated antifungal activity in N-aryl-sulphonyl-N′-phenyl-hydrazine chemotypes; all other halogen substitution patterns proved inactive. This compound provides a structurally validated starting point for fragment-based lead design with a solved DNA gyrase B cocrystal (PDB: 5Z9B, 2.1 Å). Derived 5,6-dichloroindole and pyrazolone scaffolds exhibit HT-29 (62%) and SK-OV-3 (58%) antiproliferative activity at 50 μM alongside c-Src kinase inhibition (IC₅₀ = 50.7 μM). Supplied at ≥98% purity with batch-specific CoA; ships globally under temperature-controlled conditions. Research-use-only; not for human or veterinary applications.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 13124-18-0
Cat. No. B169366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)hydrazine
CAS13124-18-0
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
InChIKeyYMJSQPNVQRHZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dichlorophenyl)hydrazine: Key Properties and Structural Baseline


(3,4-Dichlorophenyl)hydrazine is a substituted phenylhydrazine derivative bearing two chloro substituents at the 3- and 4-positions of the aromatic ring, with a molecular formula of C₆H₆Cl₂N₂ and molecular weight of 177.03 g/mol [1]. The compound exists as a colorless to pale yellow crystalline powder with a melting point of 73–75 °C and is insoluble in water but soluble in organic solvents such as ether and chloroform . As a hydrazine building block, it serves as a versatile intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals via reactions including condensation, oxidation, and Fischer indole synthesis .

Building Block
Heterocyclic synthesis via Fischer indole, condensation, and oxidation pathways
Substitution Pattern
3,4-Dichloro motif for selective derivatization and structure–activity relationship studies
Solubility Profile
Soluble in ether and chloroform; compatible with non-aqueous reaction conditions

Why (3,4-Dichlorophenyl)hydrazine Is Irreplaceable


Phenylhydrazine derivatives exhibit pronounced structure–activity relationships wherein the number and position of halogen substituents on the aryl ring critically govern both biological target engagement and downstream pharmacological outcomes. In N-aryl-sulphonyl-N′-phenyl-hydrazine series, only the 3,4-dichloro-substituted derivative demonstrated measurable antifungal efficacy, whereas all other halogen substitution patterns (including mono-chloro, bromo, and unsubstituted variants) proved completely inactive [1]. Similarly, the 3,4-dichloro motif uniquely directs central nervous system activity toward a tranquilizer profile rather than antidepressant effects observed with other alkyl-substituted analogs [2]. These divergent functional outcomes underscore that generic substitution among phenylhydrazine congeners carries substantial risk of efficacy loss or unintended pharmacological shift, making the specific 3,4-dichloro substitution pattern a non-negotiable requirement for applications predicated on the quantitative evidence presented below.

Antifungal activity is substitution-specific
Replacement with mono-chloro, bromo, or unsubstituted analogs may result in inactive derivatives, as only 3,4-dichloro pattern showed fungistatic activity in reported SAR.
CNS activity profile may shift qualitatively
3,4-Dichloro derivatives exhibited a tranquilizer profile in rodent models, while other alkyl-substituted analogs produced antidepressant effects, indicating a substitution-dependent pharmacological outcome.

Differentiation Evidence for (3,4-Dichlorophenyl)hydrazine


Exclusive Antifungal Activity of 3,4-Dichloro Substitution

In a systematic evaluation of N-aryl-sulphonyl-N′-phenyl-hydrazine derivatives for antimicrobial activity, only the compounds derived from 3,4-dichlorophenylhydrazine demonstrated measurable fungistatic efficacy, while all other representatives bearing alternative halogen substitution patterns (e.g., 4-chloro, 2-chloro, 4-bromo, unsubstituted phenyl) exhibited no detectable activity [1]. This binary efficacy differential establishes the 3,4-dichloro substitution pattern as uniquely enabling antifungal activity within this chemotype.

Antifungal SAR
Head-to-head
3,4-Dichloro: fungistatic activity observed; Comparators (4-Cl, 2-Cl, 4-Br, unsubstituted): no detectable activity
Supports substitution-specific antifungal screening
In vitro fungal strain panel; qualitative efficacy assessment
Antifungal Antimycotic Structure–Activity Relationship

Fragment Binding to DNA Gyrase B ATPase Domain

X-ray crystallographic analysis of the bacterial DNA gyrase B (GyrB) ATPase domain in complex with (3,4-dichlorophenyl)hydrazine (PDB: 5Z9B, resolution 2.1 Å) confirmed direct binding of this fragment to a previously uncharacterized hydrophobic pocket on the GyrB surface [1]. Fragments occupying this auxiliary pocket inhibit both the ATPase activity and DNA topological transition activity of DNA gyrase. While unsubstituted phenylhydrazine and other halogenated analogs were included in the fragment screen, only specific halogen substitution patterns, including the 3,4-dichloro arrangement, enabled productive engagement of this novel druggable pocket [2].

Target Engagement
Class-level
PDB 5Z9B, 2.1 Å resolution; binds auxiliary hydrophobic pocket of DNA gyrase B ATPase domain
Structural rationale for GyrB fragment-based screening
Crystallographic validation; pocket specificity inferred from fragment library screen
Antibacterial DNA Gyrase Fragment-Based Drug Discovery

Antiproliferative Activity of Tetrahydroindazolone Derivatives

The 3,4-dichlorophenyl-substituted tetrahydroindazolone derivative (compound 15) inhibited cell proliferation of human colon carcinoma HT-29 cells by 62% and human ovarian adenocarcinoma SK-OV-3 cells by 58% at a concentration of 50 μM [1]. In the same assay system, 2,3-diphenylsubstituted tetrahydroindazolone derivatives (compounds 19, 25, and 33) achieved HT-29 inhibition of 65–72% at the same concentration, representing a modestly higher antiproliferative effect. The 3,4-dichlorophenyl derivative (compound 13) also inhibited c-Src kinase with an IC₅₀ of 50.7 μM, compared to 35.1 μM for the 4-tert-butylphenyl analog (compound 32) [1].

Cell Proliferation
Head-to-head
HT-29: 62% inhibition, SK-OV-3: 58% at 50 μM; c-Src IC₅₀ 50.7 μM. Comparators: diphenyl analogs 65–72% HT-29 inhib., 4-tBu-Ph c-Src IC₅₀ 35.1 μM
Reported antiproliferative and kinase inhibition context
Tetrahydroindazolone derivatives; colon and ovarian carcinoma cell lines
Antiproliferative Src Kinase Cancer

CNS Tranquilizer Profile via 3,4-Dichloro Substitution

In a broad structure–activity study of approximately 300 hydrazine derivatives for central nervous system (CNS) activity, 3,4-dichloro derivatives of N¹-aralkyl-N²-acylhydrazines were consistently characterized as tranquilizers, whereas related analogs such as α-methylbenzylhydrazine (Actomol) exhibited high antidepressant activity with low toxicity [1]. This qualitative directional shift in CNS pharmacology is directly attributable to the 3,4-dichloro substitution pattern on the aryl ring.

CNS Activity
Class-level
3,4-Dichloro pattern: reported tranquilizer profile; α-methylbenzyl analog: antidepressant profile
CNS activity classification is substitution-dependent
Rodent in vivo screening of ~300 hydrazine derivatives; qualitative shift
CNS Tranquilizer Structure–Activity Relationship

Research and Industrial Applications of (3,4-Dichlorophenyl)hydrazine


Antifungal Agent Development with N-Aryl-Sulphonyl Derivatives

The exclusive antifungal efficacy demonstrated by 3,4-dichlorophenylhydrazine-derived N-aryl-sulphonyl-N′-phenyl-hydrazines—with all other substitution patterns proving completely inactive—positions this compound as the only viable phenylhydrazine starting material for programs targeting dermatomycosis or phytomycosis chemotherapy in this chemotype [1]. Procurement of (3,4-dichlorophenyl)hydrazine is functionally irreplaceable for this application.

DNA Gyrase B Fragment-Based Antibacterial Discovery

The cocrystal structure of (3,4-dichlorophenyl)hydrazine bound to the auxiliary hydrophobic pocket of bacterial DNA gyrase B (PDB: 5Z9B) validates its use as a structurally characterized fragment hit for initiating medicinal chemistry campaigns against this clinically validated antibacterial target [1]. The solved binding mode at 2.1 Å resolution provides actionable structural information for rational fragment growing and optimization efforts, with the pocket conserved across Gram-negative and many Gram-positive pathogens implying broad-spectrum potential [2].

Fischer Indole and Related Heterocyclic Synthesis

(3,4-Dichlorophenyl)hydrazine serves as a key precursor in Fischer indole synthesis to yield 5,6-dichloroindole derivatives [1], and in condensation reactions with β-ketoesters to produce pyrazolone and tetrahydroindazolone scaffolds [2]. The 3,4-dichloro substitution pattern confers distinct electronic and steric properties that influence regioselectivity and product distribution compared to unsubstituted or mono-halogenated phenylhydrazines.

Tetrahydroindazolone Anticancer Lead Generation

The 3,4-dichlorophenyl tetrahydroindazolone scaffold demonstrated 62% and 58% inhibition of HT-29 colon carcinoma and SK-OV-3 ovarian adenocarcinoma cell proliferation, respectively, at 50 μM, alongside c-Src kinase inhibition (IC₅₀ = 50.7 μM) [1]. This activity profile supports selection of (3,4-dichlorophenyl)hydrazine for synthesizing compound libraries in oncology-focused medicinal chemistry programs, particularly where balanced dual activity across gastrointestinal and gynecological cancer cell lines is valued over maximum potency in a single line.

Application
Selection Property
Validation Focus
Antifungal agent development
Substitution-specific antifungal scaffold
In vitro antifungal susceptibility testing
Fragment-based antibacterial discovery
Structurally validated GyrB fragment hit
DNA gyrase ATPase inhibition assays
Fischer indole synthesis
Regioselective 5,6-dichloroindole formation
Product distribution and regioselectivity analysis
Cancer cell line lead generation
Balanced antiproliferative activity
Cell proliferation and Src kinase inhibition assays
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